molecular formula C16H15F3N2O B11942528 1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B11942528
M. Wt: 308.30 g/mol
InChI Key: DMYWZVMFGBJGPD-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethyl group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring, both connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-ethylphenyl isocyanate with 2-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl rings.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens or nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols

Scientific Research Applications

1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins or enzymes. The urea linkage may facilitate hydrogen bonding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
  • 1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
  • 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea

Uniqueness

1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, distinguishing it from other similar compounds with different substituents.

Properties

Molecular Formula

C16H15F3N2O

Molecular Weight

308.30 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H15F3N2O/c1-2-11-7-9-12(10-8-11)20-15(22)21-14-6-4-3-5-13(14)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22)

InChI Key

DMYWZVMFGBJGPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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